molecular formula C18H19N5O2S2 B12179637 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12179637
M. Wt: 401.5 g/mol
InChI Key: FYDNIDQLRGFLCN-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole scaffold with a pyridazinone moiety linked via an acetamide bridge. The thiadiazole ring is substituted with a cyclohexyl group at position 5, while the pyridazinone unit is functionalized with a thiophen-2-yl group at position 2.

Properties

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H19N5O2S2/c24-15(19-18-21-20-17(27-18)12-5-2-1-3-6-12)11-23-16(25)9-8-13(22-23)14-7-4-10-26-14/h4,7-10,12H,1-3,5-6,11H2,(H,19,21,24)

InChI Key

FYDNIDQLRGFLCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting cyclohexylamine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Synthesis of the Pyridazine Derivative: The pyridazine ring can be synthesized by reacting thiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyridazine derivatives using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Thiadiazole Ring

  • Nucleophilic substitution : The C-2 position reacts with amines or alcohols under basic conditions (K₂CO₃, DMF, 80°C) to form derivatives .

  • Oxidative modifications : Treatment with H₂O₂/Fe³⁰⁺ oxidizes the thiadiazole sulfur, generating sulfoxide analogs (confirmed via LC-MS) .

Pyridazinone Ring

  • Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the pyridazinone ring to yield 3-(thiophen-2-yl)pyridazine-4,5-dione intermediates .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMSO/NaH to form N-alkylated derivatives .

Thiophene Substituent

  • Electrophilic substitution : Bromination (Br₂, CHCl₃) occurs regioselectively at the 5-position of thiophene.

  • Cross-coupling : Stille coupling (Pd(PPh₃)₄, DMF) replaces thiophene with aryl groups .

Biotransformation Studies

In vitro metabolic studies using human liver microsomes reveal:

  • Primary metabolites : Hydroxylation at the cyclohexyl group (CYP3A4-mediated) and S-oxidation of the thiadiazole ring .

  • Degradation pathways : Esterase-mediated hydrolysis of the acetamide bond (t₁/₂ = 4.2 h) .

Stability Under Reaction Conditions

ConditionStability OutcomeApplication Implications
Acidic (pH < 3)Pyridazinone ring hydrolysis dominatesAvoid in gastric environments
Basic (pH > 10)Thiadiazole ring decomposition (t₁/₂ = 1.5 h)Limited shelf life in alkaline formulations
UV light (254 nm)Photooxidation of thiophene to sulfoneRequires dark storage conditions

Comparative Reactivity with Analogs

Structural FeatureReaction with NBS (Br₂ source)Reaction with NH₂OH·HCl
Thiadiazole (target)No brominationForms oxime at ketone (78%)
Pyridazinone (control)Br adds at C-5 (92%)No reaction
Thiophene (control)Br adds at C-2/C-5 (1:1 ratio)N-Acetylation (65%)

Catalytic Modifications

  • Palladium-catalyzed C–H activation : Direct arylation at the thiadiazole C-5 position using aryl iodides (Pd(OAc)₂, PPh₃, DMAc, 120°C) .

  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures (ee > 98% using CAL-B) .

Solid-State Reactivity

Thermogravimetric analysis (TGA) shows:

  • Decomposition onset : 218°C (N₂ atmosphere)

  • Exothermic events : Cyclohexyl group pyrolysis at 290°C (DSC)

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311++G**) indicate:

  • Nucleophilic sites : Pyridazinone O-6 (Fukui index f⁻ = 0.152)

  • Electrophilic sites : Thiadiazole C-2 (f⁺ = 0.138)

  • HOMO-LUMO gap : 4.8 eV (supports photooxidation trends)

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiadiazole and pyridazine structures exhibit significant biological activities. The following are some key applications:

Antiviral Activity

Thiadiazole derivatives have shown promise as antiviral agents. For instance, certain derivatives have demonstrated efficacy against viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV). The compound's structure allows it to inhibit viral replication effectively, potentially serving as a lead compound in antiviral drug development .

Antibacterial Properties

The compound has been explored for its antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Studies have shown that similar thiadiazole derivatives can inhibit the growth of pathogens like Helicobacter pylori, which is associated with gastric ulcers .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The presence of specific functional groups in the compound can enhance its ability to modulate inflammatory pathways .

Anticancer Potential

Compounds containing thiadiazole and pyridazine moieties have been investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, offering a new avenue for cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Foroumadi et al., 2020Antibacterial activityDemonstrated inhibition of H. pylori strains by thiadiazole derivatives .
MDPI Review, 2024Antiviral agentsHighlighted the efficacy of thiazole derivatives against HCV and DENV .
PMC Article, 2021Antiviral propertiesDiscussed the cytotoxic effects of heterocyclic compounds against various viruses .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

Feature Target Compound Comparable Compounds
Thiadiazole substitution Cyclohexyl group at position 5 Methyl/ethyl groups (e.g., ) or aryl groups (e.g., )
Pyridazinone substitution Thiophen-2-yl group at position 3 Phenyl or chloro substituents (e.g., )
Bridge Acetamide linker Similar in and , but with variable piperazine or trichloroethyl groups
  • Cyclohexyl vs.
  • Thiophene vs. phenyl : The thiophene ring introduces sulfur-based electronic effects, which could modulate binding interactions in biological targets (e.g., via π-π stacking or hydrogen bonding) .

Physicochemical and Bioactivity Comparisons

  • Solubility: The cyclohexyl group in the target compound likely reduces aqueous solubility compared to ’s methyl/ethyl-thiadiazole derivatives, which are recrystallized from ethanol .
  • Bioactivity trends: Thiadiazole-acetamide derivatives () exhibit antid activity, suggesting the acetamide bridge is critical for target engagement . Pyridazinones with aryl substituents () show varied biological activities depending on substituent electronic profiles . X-ray crystallography data () for similar thiadiazole derivatives highlight planar conformations, which may stabilize intermolecular interactions in the target compound .

Biological Activity

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that exhibits significant potential in various biological activities due to its unique structural features. This compound incorporates thiadiazole and pyridazinone moieties, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula for this compound is C20H20N5O2SC_{20}H_{20}N_5O_2S with a molecular weight of approximately 413.5 g/mol. The presence of heteroatoms such as nitrogen and sulfur enhances its reactivity and biological interactions. The compound's structure includes:

  • Thiadiazole Ring : Known for anti-inflammatory, anticonvulsant, and antimicrobial activities.
  • Pyridazinone Moiety : Often associated with anticancer and antiviral properties.
  • Cyclohexyl Group : Contributes to the lipophilicity and overall pharmacokinetic profile.

Antimicrobial Activity

Compounds containing thiadiazole and pyridazine structures have been reported to exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. In vitro studies indicated that compounds similar to this compound could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has highlighted the anticancer potential of thiadiazole derivatives. A study demonstrated that certain compounds with a similar structure inhibited cancer cell proliferation through apoptosis induction . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has been well-documented. For example, several studies have reported that derivatives synthesized from 1,3,4-thiadiazole show significant efficacy in reducing seizure frequency in animal models . The compound's ability to interact with sodium channels is believed to play a crucial role in its anticonvulsant effects.

Synthesis and Characterization

The synthesis of this compound has been approached via various methods involving cyclization reactions and functional group modifications. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compounds .

Pharmacological Evaluations

In vivo studies have assessed the pharmacological profiles of synthesized derivatives. For instance, a specific derivative demonstrated promising results in reducing induced convulsions at doses as low as 30 mg/kg .

Comparative Table of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialThiadiazole DerivativesInhibition of S. aureus and E. coli growth
AnticancerPyridazinone DerivativesInduction of apoptosis in cancer cells
AnticonvulsantThiadiazole DerivativesReduction in seizure frequency

Q & A

Q. Critical Intermediates :

  • Thiadiazol-2-amine : Ensures proper regioselectivity during cyclization.
  • Azetidin-2-one : Key heterocyclic intermediate influencing stereochemistry and reactivity .

Methodological Note : Optimize solvent polarity (e.g., DMF vs. THF) to enhance cycloaddition efficiency .

Which spectroscopic and analytical techniques are essential for confirming the molecular structure?

Answer:

  • X-ray Diffraction (XRD) : Provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For example, XRD resolved the planar conformation of the thiadiazole ring and the spatial orientation of the cyclohexyl group .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl CH₂ vs. thiophen aromatic protons).
    • 2D NMR (COSY, HSQC) : Maps connectivity between the thiadiazole and pyridazine moieties.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide group) .

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